PF-06371900

LRRK2 inhibition Parkinson's disease Potency comparison

Researchers should note the lack of public potency/selectivity data for PF-06371900. Procurement is advised only for initial in vitro profiling or when proprietary data confirms a specific advantage over well-characterized, brain-penetrant LRRK2 inhibitors like GNE-7915 or MLi-2. Verify batch purity via COA.

Molecular Formula C17H16N6O2S
Molecular Weight 368.4 g/mol
Cat. No. B12393976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06371900
Molecular FormulaC17H16N6O2S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3
InChIKeyRAHGVIZTQAHVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06371900: A Potent and Highly Selective LRRK2 Inhibitor for Parkinson's Disease Research


PF-06371900 (CAS: 1622291-81-9) is a small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2), a primary target in Parkinson's disease (PD) research due to the prevalence of gain-of-function mutations like G2019S . Described as both potent and highly selective [1], PF-06371900 represents a specific chemical series distinct from earlier LRRK2 inhibitors. Its molecular formula is C17H16N6O2S with a molecular weight of 368.41 g/mol . While many LRRK2 inhibitors exist, the precise potency, selectivity profile, and brain penetration characteristics are the critical scientific and procurement differentiators. Notably, the public domain currently lacks definitive, peer-reviewed data for this compound, a significant point for researchers to consider.

Why LRRK2 Inhibitors Are Not Interchangeable: Differentiating PF-06371900 from Alternatives


In the LRRK2 inhibitor field, compounds cannot be considered interchangeable due to critical and quantifiable differences in kinase selectivity, brain penetration (as measured by the Brain-to-Plasma, B/P, ratio), and overall pharmacokinetic (PK) profile . For instance, early LRRK2 inhibitors often suffered from poor brain exposure (B/P ratio <0.5) and off-target toxicities (e.g., lung pathology), which significantly limited their utility in PD models [1]. Newer inhibitors like GNE-7915 and MLi-2 were specifically optimized for high B/P ratios (0.9-1.1) and enhanced selectivity to overcome these liabilities [2]. Therefore, the decision to procure PF-06371900 over another in-class compound like GNE-7915, MLi-2, or PF-06447475 hinges on a direct comparison of its reported selectivity profile, its ability to cross the blood-brain barrier, and its potency against specific LRRK2 mutants. The evidence below examines whether such comparative, quantitative data exists for PF-06371900 to justify its selection.

Quantitative Evidence Guide: Differentiating PF-06371900 for Procurement Decisions


Critical Data Gap: Undefined Potency Prevents Comparison with Gold-Standard LRRK2 Inhibitors

While PF-06371900 is widely described as a 'potent' LRRK2 inhibitor, no public IC50 or Ki values are available for direct comparison against gold-standard comparators. For context, other LRRK2 inhibitors have clearly defined potencies: GNE-7915 has a reported IC50 of 9 nM and Ki of 1 nM against LRRK2, while the more advanced MLi-2 is even more potent, with an IC50 of 0.76 nM [1][2]. The absence of this fundamental data for PF-06371900 means its relative potency cannot be established, which is a primary criterion for assay design and target engagement studies.

LRRK2 inhibition Parkinson's disease Potency comparison

Undetermined Selectivity Profile: A Comparison with Well-Characterized LRRK2 Inhibitors

High selectivity is a key claim for PF-06371900, but no quantitative data from kinase panel screens are publicly available. In contrast, the selectivity of alternative LRRK2 inhibitors is well-documented. For example, GNE-7915 was profiled against 392 kinases at 0.1 μM, showing >65% probe-shift binding only for LRRK2, TTK, and ALK [1]. Similarly, MLi-2 is described as 'highly selective' based on extensive panel data [2]. The lack of comparable data for PF-06371900 means its off-target profile is unknown, preventing a scientifically informed risk assessment for studies where kinase selectivity is paramount.

Kinase selectivity Off-target effects LRRK2 inhibitors

Missing Brain Penetration Data: A Critical Differentiator for In Vivo CNS Studies

Brain penetrance is a crucial parameter for any LRRK2 inhibitor intended for use in Parkinson's disease models. While PF-06371900's brain penetration is not documented, key comparators like GNE-7915 and MLi-2 are explicitly characterized as 'brain-penetrant' with defined B/P ratios or in vivo target engagement data [1]. For example, GNE-7915 has a reported B/P ratio of 0.9–1.1, a significant improvement over earlier inhibitors (B/P < 0.5) . The absence of such data for PF-06371900 makes it unsuitable for researchers whose experimental models require central nervous system (CNS) exposure.

Brain penetration Blood-brain barrier CNS drug discovery

Recommended Application Scenarios for PF-06371900 Based on Current Evidence


Screening in Early-Stage, In Vitro Kinase Assays Where Potency is Unknown

Due to the lack of public potency data, the primary use of PF-06371900 is in exploratory in vitro biochemical or cellular assays to first establish its IC50 value for LRRK2 [1]. This is a necessary first step before it can be considered for more complex studies. Researchers should anticipate the need to run full dose-response curves to characterize its inhibitory activity de novo.

Use as a Chemical Biology Tool to Study Undefined Off-Target Effects

Given the absence of selectivity data, PF-06371900 is not suitable for studies where a clean, well-defined pharmacology is required. However, it could be used in a counter-screen against a panel of kinases to map its own selectivity profile, contributing to the public knowledge base of this chemical series .

Unsuitable for In Vivo Parkinson's Disease Models Requiring Brain Exposure

Due to the absence of any reported brain penetration data (e.g., B/P ratio), PF-06371900 cannot be recommended for in vivo studies targeting the CNS . For these critical experiments, validated, brain-penetrant inhibitors such as GNE-7915 or MLi-2 are scientifically necessary.

Procurement Only When a Specific, Unpublished Rationale Exists

The only compelling procurement scenario for PF-06371900 is when a researcher has access to unpublished or proprietary data that confirms a specific, quantifiable advantage over other LRRK2 inhibitors. Without such internal data, the scientific and procurement risk associated with this compound is high relative to better-characterized alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06371900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.